molecular formula C10H13NO3 B2450038 1-But-2-ynoylpiperidine-2-carboxylic acid CAS No. 1702029-44-4

1-But-2-ynoylpiperidine-2-carboxylic acid

Cat. No.: B2450038
CAS No.: 1702029-44-4
M. Wt: 195.218
InChI Key: YUTNHLWCNVJACB-UHFFFAOYSA-N
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Description

1-But-2-ynoylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-But-2-ynoylpiperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with but-2-ynoic acid under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

1-But-2-ynoylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the alkyne group into a carboxylic acid or ketone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-But-2-ynoylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties.

    Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-But-2-ynoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

1-But-2-ynoylpiperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperidine-2-carboxylic acid: This compound lacks the alkyne group present in this compound, resulting in different reactivity and applications.

    1-Butyl-2-piperidinecarboxylic acid:

The uniqueness of this compound lies in its alkyne group, which provides additional reactivity and versatility in chemical synthesis and applications .

Properties

IUPAC Name

1-but-2-ynoylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-5-9(12)11-7-4-3-6-8(11)10(13)14/h8H,3-4,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTNHLWCNVJACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702029-44-4
Record name 1-(but-2-ynoyl)piperidine-2-carboxylic acid
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